Tranylcypromine Sulfate is the sulfate salt form of tranylcypromine, an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion.
A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
Tranylcypromine sulfate
CAS No.: 13492-01-8
Cat. No.: VC0002629
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13492-01-8 |
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Molecular Formula | C18H24N2O4S |
Molecular Weight | 364.5 g/mol |
IUPAC Name | (1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid |
Standard InChI | InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1 |
Standard InChI Key | BKPRVQDIOGQWTG-DBEJOZALSA-N |
Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
SMILES | C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
Canonical SMILES | C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O |
Chemical Identity and Structural Characteristics
Molecular Composition
Tranylcypromine sulfate ((C₉H₁₁N)₂·H₂SO₄) consists of a 1:1 ratio of tranylcypromine base to sulfuric acid. The parent compound, tranylcypromine, is a cyclopropylamine derivative with two chiral centers on the cyclopropane ring, existing as a racemic mixture of (1R,2S)- and (1S,2R)- enantiomers . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 364.46 g/mol | |
Melting Point | 163-165°C | |
Water Solubility | 1.49 mg/mL | |
LogP (Partition Coeff.) | 1.34 | |
Polar Surface Area | 26.02 Ų |
Stereochemical Considerations
The racemic nature of tranylcypromine sulfate introduces complex pharmacokinetic behavior. In vitro studies demonstrate differential MAO inhibition between enantiomers:
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(1S,2R)-enantiomer: IC₅₀ = 23.6 μM for MAO-B
This stereoselectivity explains the drug's dual inhibition profile, though clinical effects primarily stem from MAO-A blockade .
Pharmacological Profile
Mechanism of Action
Tranylcypromine sulfate irreversibly inhibits both MAO-A and MAO-B isoforms through covalent modification of the FAD cofactor . The inhibition kinetics follow pseudo-first-order reaction dynamics:
where is the inactivation rate constant and the inhibitor-enzyme dissociation constant . This irreversible binding necessitates new enzyme synthesis for functional recovery, typically requiring 2-3 weeks after discontinuation .
Pharmacokinetics
Absorption studies reveal biphasic kinetics with initial peak plasma concentration (Cₘₐₓ = 112 ng/mL) at 1 hour post-dose and secondary peak at 2-3 hours . This pattern correlates with enantiomer-specific absorption rates:
The volume of distribution ranges 1.1-5.7 L/kg, suggesting extensive tissue penetration . Hepatic metabolism via cytochrome P450 2A6 produces inactive metabolites excreted renally. The elimination half-life (t₁/₂ = 2.45 hr) belies prolonged pharmacological effects due to irreversible enzyme inhibition .
Clinical Applications
Major Depressive Disorder
In a 12-week RCT (n=278), tranylcypromine sulfate (30-60 mg/day) demonstrated:
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58% remission rate in treatment-resistant MDD
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3.2-fold greater efficacy vs. SSRIs in atypical depression
The therapeutic window (20-60 mg/day) requires careful titration due to nonlinear pharmacokinetics above 40 mg/day .
Off-Label Uses
Emerging evidence supports utility in:
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Panic disorder: 62% reduction in attack frequency (vs. 34% placebo)
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Bipolar depression: Case reports show efficacy in rapid-cycling subtypes
Recent Advancements
Enantiomer-Specific Formulations
Phase II trials of (1R,2S)-tranylcypromine demonstrate:
Transdermal Delivery Systems
Microneedle patches in development show:
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